molecular formula C13H15ClN4O2S2 B2400357 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1448067-46-6

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2400357
CAS No.: 1448067-46-6
M. Wt: 358.86
InChI Key: JIFXYUBWLNMLIB-UHFFFAOYSA-N
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Description

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a synthetic organic compound featuring a complex molecular structure that incorporates both pyrimidine and piperazine rings, linked by a sulfonyl group from a chlorothiophene moiety. This specific arrangement of heterocycles is of significant interest in medicinal chemistry and drug discovery research. Compounds with piperazine and pyrimidine scaffolds are frequently investigated for their potential biological activities and their utility as key intermediates in the synthesis of more complex molecules . The presence of the sulfonyl group can influence the compound's physicochemical properties, such as its solubility and potential for hydrogen bonding, which may be critical for its interaction with biological targets. This compound is provided exclusively for laboratory research and development purposes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S2/c1-10-8-15-9-16-13(10)17-4-6-18(7-5-17)22(19,20)12-3-2-11(14)21-12/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFXYUBWLNMLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 5-chlorothiophene-2-sulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 5-methylpyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as falcipains-2 and falcipains-3, which are cysteine proteases involved in the life cycle of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite’s ability to process proteins, leading to its death.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural variations and their implications:

Compound Name Core Structure Piperazine Substituent Pyrimidine Substituents Key Features
Target Compound Pyrimidine 5-Chlorothiophen-2-yl sulfonyl 5-Methyl Enhanced lipophilicity due to chlorothiophene; moderate steric hindrance
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine Pyrimidine 4-Ethylbenzenesulfonyl 4-Amino, 5-sulfonyl Increased solubility from sulfonamide; potential for H-bonding interactions
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione Pyrimidine-2,4-dione 4-Methoxyphenyl sulfonyl 1,3-Dimethyl Dione structure increases polarity; methoxy group improves metabolic stability
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine Morpholinosulfonyl-phenyl 5-Cyano, 2-amino Cyano group enhances electron-withdrawing effects; morpholine improves solubility
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Butanone Thiophen-2-yl N/A Flexible linker may enhance conformational adaptability for receptor binding

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s chlorothiophene moiety contributes to a higher LogP (~3.5) compared to analogues with polar groups (e.g., dione derivatives: LogP ~1.8) .
  • Metabolic Stability: The morpholinosulfonyl group in ’s compound enhances metabolic stability (t₁/₂ > 6 hours in microsomes) compared to the target compound (t₁/₂ ~3 hours) .

Biological Activity

The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, enzyme inhibitory, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a chlorothiophene sulfonyl group. The structural formula can be represented as follows:

C15H18ClN3O2S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This configuration is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives containing the piperazine nucleus exhibit varying degrees of antibacterial activity. In a study evaluating several compounds, those similar to This compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Piperazine Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundE. coliModerate
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating diseases such as Alzheimer's and urinary infections. The sulfonamide group is noted for its role in enzyme inhibition, contributing to the overall pharmacological profile of the compound .

Table 2: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive12.5
UreaseNon-competitive25.0

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Enzyme Inhibition : It binds to the active site of enzymes like AChE, preventing substrate binding and subsequent reaction.

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A randomized controlled trial tested various piperazine derivatives against resistant bacterial strains, showing that those with sulfonamide groups had significantly enhanced activity.
  • Enzyme Inhibition Analysis : Research conducted on enzyme kinetics revealed that modifications in the piperazine structure led to increased inhibition rates against AChE.

Q & A

Q. Example Protocol :

Sulfonylation : React piperazine with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane at 0–5°C for 4 hours.

Coupling : Attach the sulfonylated piperazine to 5-methylpyrimidine using a nucleophilic aromatic substitution reaction (K₂CO₃, DMF, 80°C, 12 hours) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at C5 of pyrimidine: δ ~2.3 ppm) and confirms sulfonyl-piperazine connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₄ClN₅O₂S₂) and detects isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., piperazine ring chair conformation, dihedral angles between pyrimidine and thiophene) .

Advanced: How can molecular docking studies elucidate the interaction of this compound with biological targets like acetylcholinesterase?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., acetylcholinesterase in Alzheimer’s research) .
  • Docking Workflow :
    • Prepare the ligand (optimize geometry using DFT at B3LYP/6-31G* level).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on key residues (e.g., Trp286, Phe295 in acetylcholinesterase) .
  • Validation : Compare binding scores (ΔG) with known inhibitors like donepezil. A study on analogous pyrimidines showed Ki values < 10 µM .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonyl-piperazine derivatives?

Answer:
Contradictions often arise from varying assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use consistent enzyme sources (e.g., human recombinant acetylcholinesterase) and control buffer pH (7.4 ± 0.2) .
  • Substituent Scanning : Systematically modify the thiophene’s chloro group (e.g., replace with methyl or methoxy) to isolate electronic vs. steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to activity. For example, the sulfonyl group enhances target affinity by 2–3 kcal/mol in piperazine derivatives .

Advanced: How does the compound’s stability under physiological conditions impact in vitro assays?

Answer:

  • Hydrolytic Stability : The sulfonamide bond is resistant to hydrolysis at pH 7.4, but the methylpyrimidine may oxidize. Use antioxidants (e.g., ascorbic acid) in cell culture media .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites. LC-MS/MS can detect N-dealkylation or sulfoxide formation .
  • Half-Life Estimation : In PBS (pH 7.4, 37°C), monitor degradation via HPLC. Analogous compounds showed t₁/₂ > 24 hours, supporting daily dosing in animal models .

Advanced: What computational methods predict the compound’s physicochemical properties and drug-likeness?

Answer:

  • ADMET Prediction : Use SwissADME or QikProp to calculate logP (predicted ~2.8), aqueous solubility (-3.2 logS), and BBB permeability (low, due to sulfonamide) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational flexibility. The piperazine ring exhibits torsional mobility, affecting target binding .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, pyrimidine aromatic ring) using MOE. Overlay with known inhibitors to validate .

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